1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol

Catalog No.
S13643855
CAS No.
88754-46-5
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol

CAS Number

88754-46-5

Product Name

1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol

IUPAC Name

1-(9H-fluoren-9-ylmethyl)piperidin-4-ol

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c21-14-9-11-20(12-10-14)13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2

InChI Key

GCVWPMJOXYHDNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2C3=CC=CC=C3C4=CC=CC=C24

1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which integrates a piperidine ring with a fluorenyl group. The molecular formula of this compound is C19H21NC_{19}H_{21}N, and it has a molecular weight of approximately 263.38 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity and pharmacological properties.

, such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Substitution Reactions: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol has garnered attention for its potential biological activities. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antidepressant Effects: Some piperidine derivatives have shown promise as antidepressants, possibly through modulation of neurotransmitter systems.
  • Analgesic Properties: There is potential for pain-relieving effects, making it a candidate for further pharmacological exploration.

Research into the specific biological activities of this compound is ongoing, and further studies are needed to fully elucidate its pharmacological profile.

The synthesis of 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Fluorenyl Methyl Group: Starting from 9-bromofluorene, which is reacted with a suitable piperidine derivative under controlled conditions.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including reduction reactions or direct hydroxylation techniques.

These methods allow for the efficient production of this compound while maintaining high purity levels.

1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol has potential applications in various fields:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in drug discovery, particularly for neuropharmacological agents.
  • Chemical Research: Its unique properties make it an interesting subject for studies in organic synthesis and medicinal chemistry.

The compound's versatility suggests that it could play a significant role in future therapeutic developments.

Interaction studies involving 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol focus on its binding affinity and activity at various biological targets. Initial findings indicate that:

  • It may interact with neurotransmitter receptors, suggesting a role in modulating neural activity.

Further investigation into these interactions will be essential to understand the full scope of its biological effects and therapeutic potential.

Several compounds share structural similarities with 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol. These include:

Compound NameCAS NumberSimilarity
(9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate351184-42-40.93
(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate1072502-05-60.93
(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine1373512-20-90.93
(S)-(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine1373512-21-00.93
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine755745-67-60.93

These compounds share structural motifs that may confer similar biological activities or chemical reactivities, yet each possesses unique attributes that differentiate them from one another. Understanding these differences is crucial for targeted applications in drug development and chemical research.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.162314293 g/mol

Monoisotopic Mass

279.162314293 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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